REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:18])=[C:6]([C:8]([C:10]2[C:15](F)=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])=[O:9])[CH:7]=1.C[C:20]([O:23]C)(C)C.C[O-].[Na+].CO>C(O)C(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:18])=[C:6]([C:8]([C:10]2[C:15]([O:23][CH3:20])=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])=[O:9])[CH:7]=1 |f:2.3|
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
45.2 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
69 L
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
483 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min until solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
fully dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 25 to 30° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for at least 2 h until >99.0% conversion
|
Type
|
CUSTOM
|
Details
|
was obtained by HPLC analysis
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20 and 25° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with MTBE (77 L)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with a dilute brine solution (38 kg NaCl in 342 L water)
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
WASH
|
Details
|
washed with water (242 L)
|
Type
|
FILTRATION
|
Details
|
the organic phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting organic phase was concentrated until 360 L of solvent
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 70° C
|
Type
|
ADDITION
|
Details
|
Isobutanol (302 L) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 70° C. until 307 L of solvent
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
ADDITION
|
Details
|
A second portion of isobutanol (330 L) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 70° C. until 210 L of solvent
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60 to 85° C. until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
cooled to 50° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 40° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20 to 25° C. over a minimum of 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred an additional 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with isobutanol (2×65 L)
|
Type
|
CUSTOM
|
Details
|
The resulting wet cake was dried at 20 to 35° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide 50.9 kg of crude 3
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 75 to 80° C. until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 55° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min at 55° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20 to 25° C. over a minimum of 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred an additional 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with isobutanol (2×31 L)
|
Type
|
CUSTOM
|
Details
|
The wet cake was dried under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to provide 46.0 kg (66% yield)
|
Type
|
CUSTOM
|
Details
|
of purified 3
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1OC)F)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |